2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene
Overview
Description
2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene is an organic compound with the molecular formula C8H6BrF3O. This compound is characterized by the presence of a bromomethyl group, a difluoromethoxy group, and a fluorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-(difluoromethoxy)-1-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates with fluorinated aromatic structures.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the difluoromethoxy and fluorine groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
2-(Bromomethyl)-4-fluorobenzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
4-(Difluoromethoxy)-1-fluorobenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-4-(difluoromethoxy)-1-fluorobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity patterns.
Uniqueness: 2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both bromomethyl and difluoromethoxy groups allows for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
2-(bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQMYENSWWJQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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